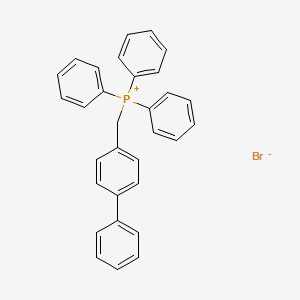
4-Phenylbenzyltriphenylphosphonium Bromide
描述
4-Phenylbenzyltriphenylphosphonium Bromide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by a benzyl group attached to a triphenylphosphonium ion, with a bromide ion as the counterion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylbenzyltriphenylphosphonium Bromide typically involves the reaction of 4-phenylbenzyl chloride with triphenylphosphine in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and solvents safely. The process may also include purification steps to obtain the compound in high purity, such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 4-Phenylbenzyltriphenylphosphonium Bromide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of phenylbenzyltriphenylphosphonium oxide.
Reduction: Reduction reactions can produce phenylbenzyltriphenylphosphonium hydride.
Substitution: Substitution reactions can yield various substituted phenylbenzyltriphenylphosphonium compounds, depending on the nucleophile used.
科学研究应用
4-Phenylbenzyltriphenylphosphonium Bromide has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of materials and chemicals, such as polymers and advanced materials.
作用机制
The mechanism by which 4-Phenylbenzyltriphenylphosphonium Bromide exerts its effects depends on the specific application. In organic synthesis, it may act as a phase-transfer catalyst, facilitating reactions between reagents in different phases. In biochemical studies, it may interact with enzymes or proteins, affecting their activity and function.
Molecular Targets and Pathways Involved:
Catalysis: In catalytic applications, the compound may interact with substrates and intermediates, stabilizing transition states and lowering activation energies.
Biochemical Interactions: In biological studies, it may bind to specific molecular targets, such as enzyme active sites or protein domains, modulating their activity.
相似化合物的比较
4-Phenylbenzyltriphenylphosphonium Bromide is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:
Triphenylphosphine oxide: A related compound with a different functional group.
Benzyltriphenylphosphonium chloride: A similar compound with a different counterion.
Phenylbenzylphosphonium salts: Other salts with variations in the phenyl groups or counterions.
These compounds may have different reactivity and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts.
属性
IUPAC Name |
triphenyl-[(4-phenylphenyl)methyl]phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26P.BrH/c1-5-13-27(14-6-1)28-23-21-26(22-24-28)25-32(29-15-7-2-8-16-29,30-17-9-3-10-18-30)31-19-11-4-12-20-31;/h1-24H,25H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLBLKQSKKQUJZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26BrP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














